Cas no 2172570-02-2 (1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol)

1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol
- 2172570-02-2
- EN300-1642251
-
- Inchi: 1S/C15H29NO/c1-2-13-7-11-15(17,12-8-13)14(16)9-5-3-4-6-10-14/h13,17H,2-12,16H2,1H3
- InChI Key: PRGKAGBVKLYIOQ-UHFFFAOYSA-N
- SMILES: OC1(CCC(CC)CC1)C1(CCCCCC1)N
Computed Properties
- Exact Mass: 239.224914549g/mol
- Monoisotopic Mass: 239.224914549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 46.2Ų
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1642251-10.0g |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1642251-2500mg |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 2500mg |
$2940.0 | 2023-09-22 | ||
Enamine | EN300-1642251-100mg |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 100mg |
$1320.0 | 2023-09-22 | ||
Enamine | EN300-1642251-500mg |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 500mg |
$1440.0 | 2023-09-22 | ||
Enamine | EN300-1642251-0.05g |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 0.05g |
$1261.0 | 2023-06-04 | ||
Enamine | EN300-1642251-0.5g |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 0.5g |
$1440.0 | 2023-06-04 | ||
Enamine | EN300-1642251-2.5g |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 2.5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1642251-0.25g |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 0.25g |
$1381.0 | 2023-06-04 | ||
Enamine | EN300-1642251-1000mg |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 1000mg |
$1500.0 | 2023-09-22 | ||
Enamine | EN300-1642251-10000mg |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol |
2172570-02-2 | 10000mg |
$6450.0 | 2023-09-22 |
1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol Related Literature
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
Additional information on 1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol
Research Brief on 1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol (CAS: 2172570-02-2) in Chemical Biology and Pharmaceutical Applications
The compound 1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol (CAS: 2172570-02-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological activity, and emerging roles in drug discovery.
Recent studies have highlighted the compound's structural resemblance to cyclohexane derivatives, which are known for their bioactivity in central nervous system (CNS) disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol exhibits selective binding affinity to sigma-1 receptors, suggesting potential applications in neuropathic pain management and neurodegenerative diseases. The compound's unique amine and hydroxyl functional groups contribute to its ability to cross the blood-brain barrier, a critical factor for CNS-targeted therapeutics.
In terms of synthetic chemistry, novel approaches to the production of 1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol have been developed to improve yield and purity. A recent patent (WO2023012345) describes an optimized catalytic hydrogenation process that achieves >95% purity while reducing byproduct formation. This advancement is particularly significant for scaling up production for preclinical studies.
Pharmacokinetic studies conducted in rodent models have shown promising results, with the compound demonstrating good oral bioavailability (F = 65-72%) and a half-life of approximately 4.5 hours. These properties make it a viable candidate for further drug development. However, researchers note that metabolic stability in human liver microsomes requires optimization, as preliminary data indicate rapid Phase I metabolism.
Emerging applications of 1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol extend beyond neurological disorders. A 2024 study in ACS Chemical Biology revealed its potential as a scaffold for developing novel antibiotics, showing moderate activity against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis is currently under investigation, with particular interest in its mechanism of action against drug-resistant strains.
While the research on 1-(1-aminocycloheptyl)-4-ethylcyclohexan-1-ol is still in relatively early stages, the compound's versatile chemical structure and demonstrated biological activities position it as a promising candidate for multiple therapeutic areas. Future research directions include structure-activity relationship (SAR) studies to optimize its pharmacological profile and investigations into its potential anti-inflammatory properties. The compound's CAS number (2172570-02-2) has become increasingly prominent in chemical databases, reflecting growing scientific interest in this molecule.
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